
5-dodecylsulfanyl-1,3,4-thiadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “5-dodecylsulfanyl-1,3,4-thiadiazole-2-thiol” is a chemical entity that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it valuable in different applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-dodecylsulfanyl-1,3,4-thiadiazole-2-thiol involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include acids, bases, and solvents that facilitate the desired chemical transformations. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the successful synthesis of this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods involve the use of large-scale reactors and advanced technologies to optimize the yield and purity of the compound. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities without compromising its quality.
Chemical Reactions Analysis
Types of Reactions: 5-dodecylsulfanyl-1,3,4-thiadiazole-2-thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired chemical transformations. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and specific solvents.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may result in the formation of oxidized derivatives, while substitution reactions may lead to the introduction of new functional groups into the compound. These products are often characterized using advanced analytical techniques to confirm their structure and purity.
Scientific Research Applications
5-dodecylsulfanyl-1,3,4-thiadiazole-2-thiol has a wide range of scientific research applications, making it a valuable compound in various fields. In chemistry, it is used as a reagent for synthesizing other compounds and studying reaction mechanisms. In biology, this compound is employed in biochemical assays and as a tool for investigating cellular processes. In medicine, the compound is explored for its potential therapeutic effects and as a lead compound for drug development. In industry, this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-dodecylsulfanyl-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of the targets, leading to changes in cellular processes and physiological responses. The detailed understanding of the molecular targets and pathways involved is crucial for elucidating the compound’s effects and optimizing its applications.
Comparison with Similar Compounds
Similar Compounds: 5-dodecylsulfanyl-1,3,4-thiadiazole-2-thiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or similar biological activities. Examples of similar compounds include those with related functional groups or those that interact with the same molecular targets.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which distinguish it from other compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective. The comparison with similar compounds helps to identify the distinct advantages and potential limitations of this compound, guiding its use in various research and industrial contexts.
Properties
IUPAC Name |
5-dodecylsulfanyl-1,3,4-thiadiazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2S3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-16-15-13(17)19-14/h2-12H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYQMMUOSGMAAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NN=C(S1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCSC1=NN=C(S1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
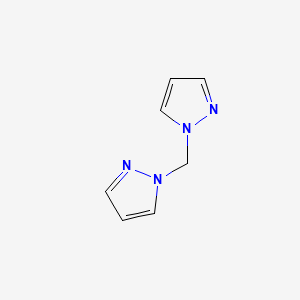
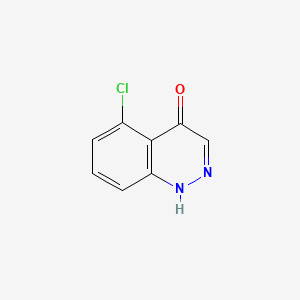
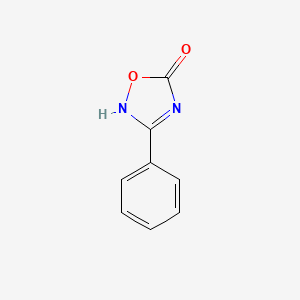
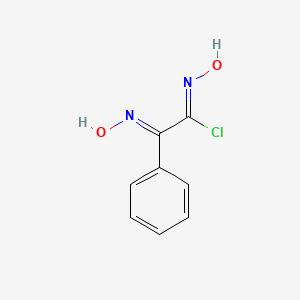

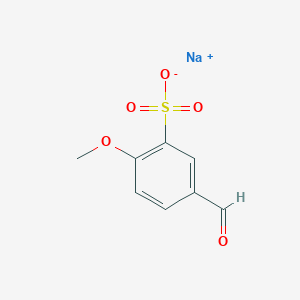
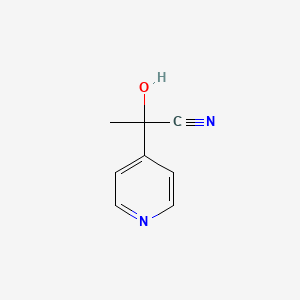
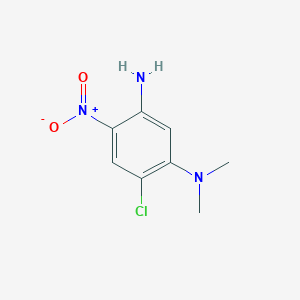
![Ethyl (2Z)-2-cyano-3-[(methylcarbamoyl)amino]prop-2-enoate](/img/structure/B7777758.png)
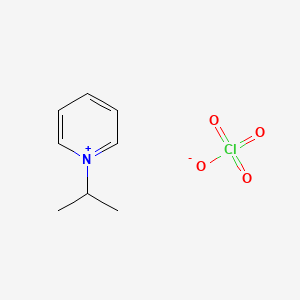
![6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B7777766.png)
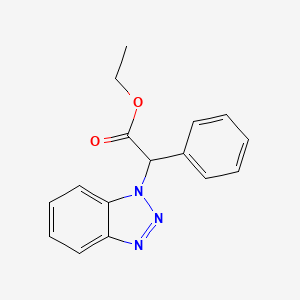

![Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-](/img/structure/B7777812.png)
